N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a 2,4-dimethoxyphenyl derivative using a suitable coupling reagent.
Attachment of the morpholinosulfonyl group: This can be done by reacting the intermediate with a morpholinosulfonyl chloride in the presence of a base.
Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using appropriate reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these targets and influence various biological processes.
Interfering with cellular pathways: The compound may affect signaling pathways, leading to changes in cell behavior and function.
Inducing oxidative stress: It may generate reactive oxygen species (ROS) that can damage cellular components and induce cell death.
Comparison with Similar Compounds
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be compared with other oxadiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Lacks the 2,4-dimethoxyphenyl group, which may affect its biological activity.
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidinosulfonyl)benzamide: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical properties and reactivity.
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of a morpholinosulfonyl group, which may alter its solubility and biological effects.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-15-5-8-17(18(13-15)30-2)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUSXQHCBUUERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.